1-benzyl-1H-pyrazole-3,4-dicarboxylic acid
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Overview
Description
1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and two carboxylic acid groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with ethyl acetoacetate followed by cyclization and subsequent oxidation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with additional functional groups, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as coordination polymers.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 3 and 5 positions.
1-Benzylpyrazole-4-boronic acid pinacol ester:
Uniqueness: 1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of carboxylic acid groups at the 3 and 4 positions allows for specific interactions and reactivity that differ from other pyrazole derivatives .
Properties
Molecular Formula |
C12H10N2O4 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-benzylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)9-7-14(13-10(9)12(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) |
InChI Key |
VOQWTNQELSOFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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